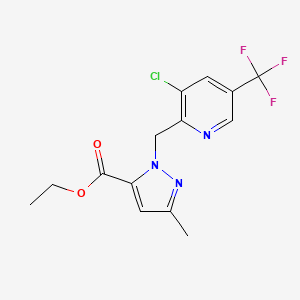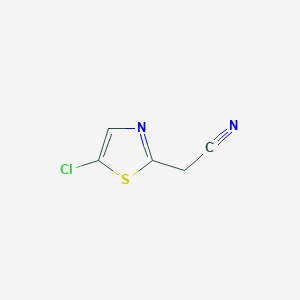
2-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester
Vue d'ensemble
Description
2-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H13ClF3N3O2 and its molecular weight is 347.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Pyrazole derivatives, closely related to the compound , have been synthesized and characterized using various techniques, including NMR, IR spectroscopies, and HRMS analyses. Their molecular structures have been studied using X-ray diffraction and compared with density-functional-theory (DFT) calculations (Shen et al., 2012).
Application in Multicomponent Reactions (MCRs)
- Derivatives of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate, which are similar in structure to the target compound, were synthesized via a one-pot three-component reaction. These derivatives are crucial for synthesizing related fluorinated fused heterocyclic compounds (Wang et al., 2012).
Cross-Coupling Reactions for Synthesizing Condensed Pyrazoles
- Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used in Sonogashira-type cross-coupling reactions to synthesize various condensed pyrazoles. These reactions are significant for the development of new pyrazole-based compounds with potential applications in various fields (Arbačiauskienė et al., 2011).
Corrosion Inhibition
- Certain pyrazole derivatives, which share a structural similarity with the compound of interest, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating their potential in protecting metals from corrosion (Herrag et al., 2007).
Pharmaceutical Intermediate Synthesis
- Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate, a compound similar to the one , has been used as an intermediate in synthesizing chlorantraniliprole, indicating its importance in pharmaceutical manufacturing (Ji Ya-fei, 2009).
Anticancer Activity
- Novel complexes based on 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives were synthesized and evaluated for their in vitro cytotoxicities against various cell lines, showing potential in cancer research (Qiao et al., 2021).
Propriétés
IUPAC Name |
ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O2/c1-3-23-13(22)12-4-8(2)20-21(12)7-11-10(15)5-9(6-19-11)14(16,17)18/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMULUOLWUJZFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401110492 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-3-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester | |
CAS RN |
1351479-11-2 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-3-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351479-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-3-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1400152.png)


![1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1400158.png)
![3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1400160.png)
![N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400162.png)